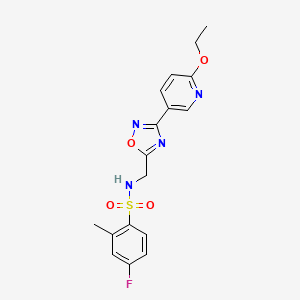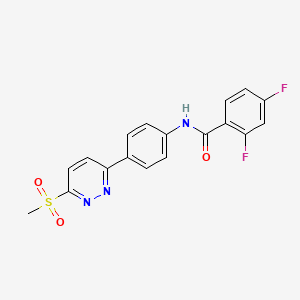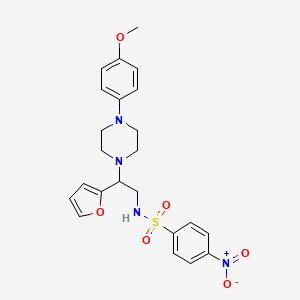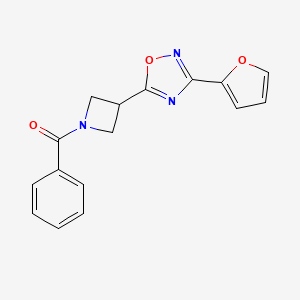![molecular formula C12H28Cl2N2O B2508909 2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol dihydrochloride CAS No. 1909309-46-1](/img/structure/B2508909.png)
2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol dihydrochloride is a derivative of piperidine, which is a six-membered heterocyclic amine with a characteristic nitrogen atom. Piperidine derivatives are of significant interest in pharmaceutical research due to their presence in various bioactive compounds and potential use as building blocks in drug synthesis.
Synthesis Analysis
The synthesis of related piperidine derivatives has been reported in the literature. For instance, an efficient synthesis of (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride was achieved starting from lysine, involving the formation of aziridinium and subsequent intramolecular ring opening to form the piperidinium ring in a stereoselective manner . This method provides a practical approach to synthesizing enantiomerically pure piperidine derivatives, which could be adapted for the synthesis of 2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol dihydrochloride.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is characterized by the presence of a piperidine ring, which can be substituted at various positions to yield a wide range of compounds with different properties and activities. The stereochemistry of these compounds is crucial, as it can significantly affect their biological activity. For example, the synthesis of all four stereoisomers of 2-(2,3-dihydroxypropyl)piperidine was achieved with enantiomeric enhancement, demonstrating the importance of stereochemistry in the synthesis of piperidine-related alkaloids .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including condensation and addition reactions. A three-component condensation involving 4-piperidinones, 5-pyrazolones, and malononitrile was used to synthesize substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans . Additionally, 1,4-bis(arylsulfonyl)dihydropyridines were used in the enantioselective synthesis of 2,3,6-trisubstituted piperidines, showcasing the versatility of piperidine derivatives in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and reactivity, are influenced by the nature and position of substituents on the piperidine ring. The introduction of different functional groups can enhance the compound's solubility in water or organic solvents, which is particularly important for pharmaceutical applications. The dihydrochloride salt form of these compounds, as seen in the synthesis of (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride, typically improves water solubility, which can be beneficial for drug formulation .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The chemical compound and its derivatives are frequently synthesized for research in various domains. For example, a series of β-amino-4-substituted propiophenones were synthesized, which upon reduction, yielded 1-(4-substituted phenyl)-3-[4-substituted piperazino(piperidino)]propan-1-ols, subsequently converted into dihydrochlorides. These compounds were studied for their inhibitory effects on adenosine deaminase, a vital enzyme in purine metabolism, showing structure-dependent inhibition abilities (Isakhanyan et al., 2011).
Another study synthesized new 1,2,3,4-tetrahydroquinoline hybrids of ibuprofen, including derivatives of piperidine, and screened them for in vitro antioxidant, antitryptic, and albumin denaturation inhibition activities (Manolov et al., 2022).
Pharmacological Studies
- Various 1-substituted piperidines, including derivatives of 2-(piperidin-1-yl)ethan-1-ol and 3-(piperidin-1-yl)propan-1-ols, have been studied for their pharmacological properties, showcasing their broad application in medicinal chemistry (Vardanyan, 2018).
Antimicrobial and Antitumor Activities
The synthesized 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives demonstrated significant antimicrobial activity against pathogens of Lycopersicon esculentum (tomato plants), indicating their potential in agricultural applications (Vinaya et al., 2009).
Piperazine-based tertiary amino alcohols and their dihydrochlorides were synthesized and examined for their effects on tumor DNA methylation processes in vitro, indicating potential applications in cancer research (Hakobyan et al., 2020).
Eigenschaften
IUPAC Name |
2-[1-(4-aminobutyl)piperidin-4-yl]propan-1-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O.2ClH/c1-11(10-15)12-4-8-14(9-5-12)7-3-2-6-13;;/h11-12,15H,2-10,13H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGFEHGQRDVPPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCN(CC1)CCCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(2,4-Dichlorophenyl)methyl]-3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2508829.png)

![Methyl 2-[[2-(difluoromethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2508833.png)

![1-(Pyridin-3-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one](/img/structure/B2508837.png)
![N-[2-(Dimethylsulfamoyl)ethyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B2508839.png)
![2-Chloro-N-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]propanamide](/img/structure/B2508840.png)


![6-{[Ethyl(2-methylprop-2-en-1-yl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2508846.png)

![1-(3,5-Dimethoxyphenyl)-3-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2508849.png)